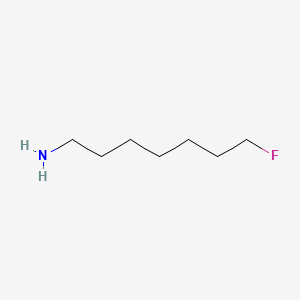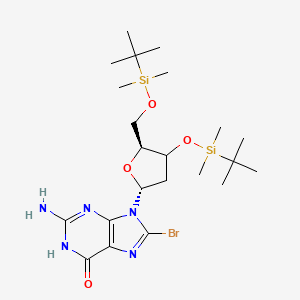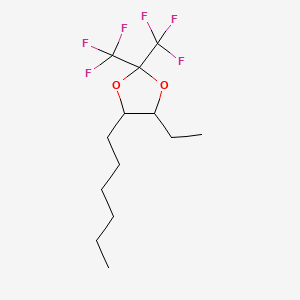
4-Ethyl-5-hexyl-2,2-bis(trifluoromethyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-5-hexyl-2,2-bis(trifluoromethyl)-1,3-dioxolane is a synthetic organic compound that belongs to the class of dioxolanes. Dioxolanes are cyclic ethers with a five-membered ring containing two oxygen atoms. The presence of trifluoromethyl groups in the compound suggests that it may have unique chemical properties, such as increased stability and resistance to degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-hexyl-2,2-bis(trifluoromethyl)-1,3-dioxolane typically involves the reaction of appropriate precursors under controlled conditions. One possible route could be the cyclization of a diol with a trifluoromethyl ketone in the presence of an acid catalyst. The reaction conditions may include:
- Temperature: 50-100°C
- Solvent: Dichloromethane or another non-polar solvent
- Catalyst: Sulfuric acid or p-toluenesulfonic acid
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This could include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow reactors for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-5-hexyl-2,2-bis(trifluoromethyl)-1,3-dioxolane may undergo various types of chemical reactions, including:
Oxidation: The compound could be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may yield alcohols or alkanes.
Substitution: Halogenation or other substitution reactions could introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogens (Cl₂, Br₂) or other electrophiles in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield trifluoromethyl ketones, while reduction could produce hexyl alcohols.
Aplicaciones Científicas De Investigación
4-Ethyl-5-hexyl-2,2-bis(trifluoromethyl)-1,3-dioxolane may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or metabolic pathways.
Medicine: Investigating its potential as a pharmaceutical agent or drug delivery system.
Industry: Use as a solvent, stabilizer, or additive in industrial processes.
Mecanismo De Acción
The mechanism of action for 4-Ethyl-5-hexyl-2,2-bis(trifluoromethyl)-1,3-dioxolane would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing cellular pathways and processes. The presence of trifluoromethyl groups could enhance its binding affinity and stability.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane: A simpler analog without the ethyl, hexyl, and trifluoromethyl groups.
2,2-Bis(trifluoromethyl)-1,3-dioxolane: Lacks the ethyl and hexyl substituents.
4-Ethyl-1,3-dioxolane: Similar structure but without the hexyl and trifluoromethyl groups.
Uniqueness
4-Ethyl-5-hexyl-2,2-bis(trifluoromethyl)-1,3-dioxolane is unique due to the presence of both ethyl and hexyl groups, as well as the trifluoromethyl groups. These substituents may confer unique chemical properties, such as increased lipophilicity, stability, and reactivity.
Propiedades
Número CAS |
38274-67-8 |
|---|---|
Fórmula molecular |
C13H20F6O2 |
Peso molecular |
322.29 g/mol |
Nombre IUPAC |
4-ethyl-5-hexyl-2,2-bis(trifluoromethyl)-1,3-dioxolane |
InChI |
InChI=1S/C13H20F6O2/c1-3-5-6-7-8-10-9(4-2)20-11(21-10,12(14,15)16)13(17,18)19/h9-10H,3-8H2,1-2H3 |
Clave InChI |
ZNAUBYLRPPMZIT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1C(OC(O1)(C(F)(F)F)C(F)(F)F)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


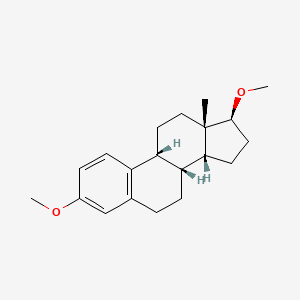

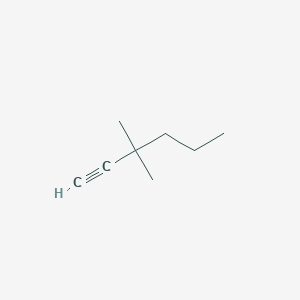
![(1R,9S,10S)-17-(cyclobutylmethyl)-4,10-dihydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one](/img/structure/B13417794.png)
![Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B13417799.png)
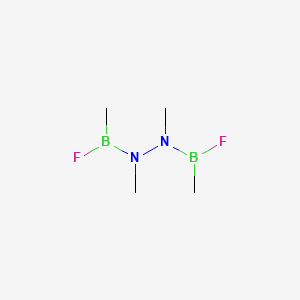
![[(5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B13417814.png)
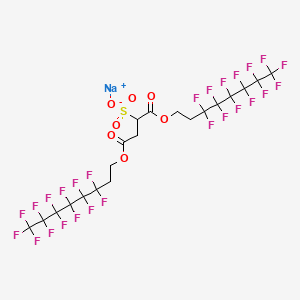
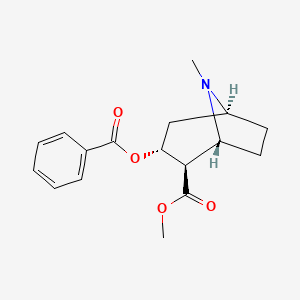
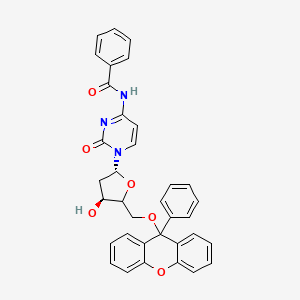
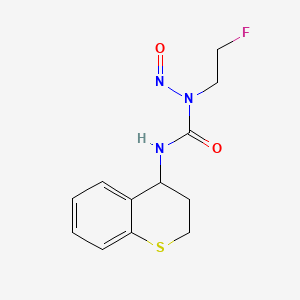
![Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B13417850.png)
